3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Description
Chemical Structure and Synthesis 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile (CAS: 5275-11-6) is a bicyclic compound featuring a fused isothiochromene core, an amino group at position 3, a thioxo group at position 1, and a nitrile group at position 4 . It is synthesized via a one-pot reaction involving cyclohexanone, carbon disulfide, malononitrile, and triethylamine in methanol, yielding an orange solid with a 40% isolated yield . The reaction proceeds under mild conditions (room temperature), highlighting its practical synthetic accessibility.
Properties
IUPAC Name |
3-amino-1-sulfanylidene-5,6,7,8-tetrahydroisothiochromene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c11-5-8-6-3-1-2-4-7(6)10(13)14-9(8)12/h1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVYCPUACCAUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(SC2=S)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200734 | |
| Record name | NSC269621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5275-11-6 | |
| Record name | NSC269621 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005275116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC269621 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC269621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-5,6,7,8-TETRAHYDRO-1-THIOXO-1H-2-BENZOTHIOPYRAN-4-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW78HM3N4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization Reactions
One of the most common methods for synthesizing this compound is through cyclization reactions involving appropriate precursors. The general approach includes:
Starting Materials : The synthesis often begins with a thioketone or thione precursor.
Base Catalysis : A base such as triethylamine or sodium ethoxide is commonly employed to facilitate cyclization under solvent conditions like ethanol.
Reaction Conditions : The reaction typically occurs at elevated temperatures (e.g., refluxing) to promote the formation of the desired isothiochromene structure.
$$
\text{Thione precursor} + \text{Base} \xrightarrow{\text{Ethanol, Heat}} \text{this compound}
$$
Dimroth Rearrangement
Another significant method involves the Dimroth rearrangement, which is particularly useful for constructing complex heterocycles:
Intermediate Formation : The reaction starts with a piperidine derivative that undergoes rearrangement to yield an intermediate compound.
Subsequent Reactions : This intermediate can then react with various α-halo carbonyl compounds under reflux conditions to produce S-alkylated products.
- Formation of 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline.
- Reaction with α-halo carbonyl compounds (e.g., chloroacetone) in ethanol.
Reaction Conditions and Optimization
The optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters include:
| Parameter | Recommended Conditions |
|---|---|
| Temperature | Reflux (typically 100 °C) |
| Solvent | Ethanol or dioxane |
| Base | Triethylamine or sodium ethoxide |
| Reaction Time | Several hours (e.g., 6 hours) |
Yield and Purity Analysis
The yield of the synthesized compound can vary based on the method used and the efficiency of the reaction conditions. Reports indicate yields ranging from 60% to over 80%, depending on the specific protocols followed.
Applications and Biological Activity
The synthesized This compound has shown promise in various biological assays:
Antimicrobial Properties : Studies have indicated its effectiveness against certain bacterial strains.
Potential Drug Development : Its structural features make it a candidate for further pharmacological exploration in drug design.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino or thio derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that 3-amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile exhibits notable antimicrobial properties. In a study published in the ACS Omega, the compound was synthesized and tested against various microbial strains. The results indicated that it possesses effective antibacterial activity, making it a potential candidate for developing new antimicrobial agents .
Anticancer Properties
There is growing evidence that this compound may have anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further investigation is required to elucidate the mechanisms involved and to assess its efficacy in vivo.
Synthesis and Chemical Properties
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The compound's molecular formula is with a molecular mass of approximately 222.33 g/mol . Its unique thioxo group contributes to its reactivity and potential applications in various chemical reactions.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Studies indicate that adding this compound can improve the performance characteristics of certain polymers, making them suitable for advanced engineering applications.
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Modifications and Functional Groups
Compound A : 2-Amino-4-(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (6i)
- Core Structure : Chromene ring (oxygen-containing) vs. isothiochromene (sulfur-containing).
- Functional Groups: Nitrile (C≡N) at C3 (IR: 2187 cm⁻¹), comparable to the target compound.
- Biological Activity : Demonstrated tyrosinase inhibitory activity, suggesting utility in dermatological applications .
Compound B : 2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-hexahydroquinoline-3-carbonitrile
- Core Structure: Cyclohepta[b]thiophene fused with a hexahydroquinoline, introducing a larger seven-membered ring.
- Functional Groups :
- Methylthio (SMe) group at the phenyl ring, increasing lipophilicity.
- Additional nitrile at the cyclohepta[b]thiophene moiety, altering electronic properties.
- Synthesis Implications : The extended ring system may require multi-step synthetic routes compared to the straightforward one-pot synthesis of the target compound .
Compound C : 2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile
- Core Structure: Hexahydroquinoline with a thiophenyl substituent.
- Functional Groups :
- Thiophene ring enables π-π stacking interactions, contrasting with the isothiochromene’s sulfur atom.
- Methylphenyl group enhances hydrophobicity.
Hydrogen Bonding and Crystallographic Considerations
- The amino and thioxo groups in the target compound facilitate hydrogen-bonding networks, critical for crystal packing and stability. Similar patterns are observed in chromene derivatives (e.g., Compound A) but modulated by substituents like methoxy groups .
- Structural elucidation tools like SHELX and ORTEP () are widely used for such compounds, though crystallographic data for the target compound remains unreported .
Biological Activity
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile (CAS Number: 5275-11-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves cyclization reactions of suitable precursors in the presence of bases like triethylamine and solvents such as ethanol. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C10H10N2S2 |
| Molecular Weight | 222.32 g/mol |
| IUPAC Name | 3-amino-1-sulfanylidene-5,6,7,8-tetrahydroisothiochromene-4-carbonitrile |
Biological Activity
This compound exhibits a range of biological activities that are being explored in various studies:
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. In a study published by the American Chemical Society, it was shown to inhibit the growth of several bacterial strains. The minimum inhibitory concentrations (MIC) were determined for various pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation. Specifically, it has been observed to inhibit the activity of key enzymes involved in cancer progression.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity and disrupting metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
- Cell Cycle Arrest : Studies indicate that it can halt the cell cycle in cancer cells at specific phases, preventing further proliferation.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects against multi-drug resistant strains. The results indicated a promising profile for clinical applications .
- Anticancer Research : In a recent investigation involving various cancer cell lines (e.g., breast and lung cancer), researchers found that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers .
- Synergistic Effects : A study explored the synergistic effects when combined with conventional antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-component reactions involving cyclic ketones, malononitrile, and sulfur-containing reagents. For example, derivatives of chromene carbonitriles are prepared using ethanol as a solvent, triethylamine (Et3N) as a catalyst, and reflux conditions (80–90°C) for 4–6 hours . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2:1 for ketone:malononitrile:thiol) and using microwave-assisted synthesis to reduce reaction time. Post-synthesis purification often employs recrystallization from ethanol or methanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
- FT-IR : To confirm the presence of CN (~2250 cm<sup>−1</sup>), C=O (~1700 cm<sup>−1</sup>), and NH2 (~3300 cm<sup>−1</sup>) groups .
- <sup>1</sup>H/<sup>13</sup>C NMR : For resolving aromatic protons (δ 6.5–8.0 ppm) and sp<sup>3</sup> hybridized carbons (δ 20–50 ppm) .
- X-ray crystallography : To determine bond angles (e.g., C8–C1–C2 = 120.78°) and torsion angles (e.g., C2–C3–C4–C5 = −179.03°) for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Discrepancies often arise from conformational flexibility or solvent effects. To address this:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model the compound’s geometry and compare it with X-ray crystallographic data .
- Use solvatochromic studies to evaluate solvent-polarity-dependent shifts in UV-Vis spectra .
- Validate NMR assignments via 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., δ 2.0–3.0 ppm for tetrahydro ring protons) .
Q. What experimental designs are recommended for studying the compound’s bioactivity, such as cytotoxicity or enzyme inhibition?
- In vitro assays : Use MTT/PrestoBlue assays with IC50 determination against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Molecular docking : Employ AutoDock Vina to predict binding affinities for target enzymes (e.g., cyclin-dependent kinases) using crystallographic data (PDB IDs: 1KE5, 2FVD) .
- SAR studies : Modify substituents on the tetrahydro ring (e.g., 3,4-dimethoxyphenyl in ) to correlate structural features with activity trends .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) mixed with water for slow evaporation.
- Temperature gradients : Use a thermal cycler to gradually reduce temperature from 25°C to 4°C over 48 hours.
- Seeding : Introduce microcrystals from analogous compounds (e.g., 2-amino-4-aryl chromenes in ) to induce nucleation .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting bioactivity data across similar derivatives?
- Meta-analysis : Compare IC50 values from multiple studies (e.g., reports IC50 = 1.2 μM for a 3,4-dimethoxyphenyl derivative vs. 8.5 μM for a thiophenyl analog).
- Principal Component Analysis (PCA) : Reduce dimensionality of structural descriptors (e.g., logP, polar surface area) to identify key contributors to activity .
Q. What methodologies validate the compound’s stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
